1-Fluoro-4-isocyanobenzene 1-Fluoro-4-isocyanobenzene
Brand Name: Vulcanchem
CAS No.: 24075-34-1
VCID: VC2335022
InChI: InChI=1S/C7H4FN/c1-9-7-4-2-6(8)3-5-7/h2-5H
SMILES: [C-]#[N+]C1=CC=C(C=C1)F
Molecular Formula: C7H4FN
Molecular Weight: 121.11 g/mol

1-Fluoro-4-isocyanobenzene

CAS No.: 24075-34-1

Cat. No.: VC2335022

Molecular Formula: C7H4FN

Molecular Weight: 121.11 g/mol

* For research use only. Not for human or veterinary use.

1-Fluoro-4-isocyanobenzene - 24075-34-1

Specification

CAS No. 24075-34-1
Molecular Formula C7H4FN
Molecular Weight 121.11 g/mol
IUPAC Name 1-fluoro-4-isocyanobenzene
Standard InChI InChI=1S/C7H4FN/c1-9-7-4-2-6(8)3-5-7/h2-5H
Standard InChI Key FEUHGXVGNQTPGQ-UHFFFAOYSA-N
SMILES [C-]#[N+]C1=CC=C(C=C1)F
Canonical SMILES [C-]#[N+]C1=CC=C(C=C1)F

Introduction

Chemical Properties and Structure

Structural Characteristics

1-Fluoro-4-isocyanobenzene features a benzene ring with two substituents: a fluorine atom and an isocyanide group positioned para to each other. The isocyanide group (-N≡C) contains a triple bond between nitrogen and carbon, giving it distinct chemical properties. The linear geometry of the isocyanide group, with the carbon atom bearing a partial negative charge and the nitrogen atom bearing a partial positive charge, contributes to its unique reactivity. The para arrangement of the substituents creates a symmetric structure that influences the distribution of electron density across the molecule. This arrangement also minimizes steric interactions between the substituents, providing a relatively unhindered environment for chemical reactions.

Chemical Identifiers

The compound can be identified using various chemical notation systems as shown in Table 1:

IdentifierValue
CAS No.24075-34-1
IUPAC Name1-fluoro-4-isocyanobenzene
Molecular FormulaC7H4FN
Molecular Weight121.11 g/mol
Standard InChIInChI=1S/C7H4FN/c1-9-7-4-2-6(8)3-5-7/h2-5H
Standard InChIKeyFEUHGXVGNQTPGQ-UHFFFAOYSA-N
SMILES[C-]#[N+]C1=CC=C(C=C1)F

Table 1: Chemical identifiers for 1-Fluoro-4-isocyanobenzene

Reactivity

The reactivity of 1-Fluoro-4-isocyanobenzene is primarily determined by its two functional groups. The isocyanide group (-N≡C) is highly reactive and can participate in various reactions, including multicomponent reactions (such as the Ugi and Passerini reactions), coordination to transition metals, nucleophilic addition reactions, and radical reactions. The electron-withdrawing nature of the fluorine atom influences the electronic properties of the benzene ring, affecting the reactivity of the isocyanide group by making the isocyanide carbon more electrophilic. This electronic influence can lead to altered reaction rates and selectivities compared to non-fluorinated analogs.

Synthesis Methods

General Synthesis Approaches

The synthesis of isocyanides like 1-Fluoro-4-isocyanobenzene typically involves the dehydration of formamides. Based on information about similar compounds, we can infer common synthesis routes.

Dehydration of Formamides

A common approach involves the dehydration of N-formyl derivatives using dehydrating agents. For 1-Fluoro-4-isocyanobenzene, this would involve a two-step process: first, the formation of N-(4-fluorophenyl)formamide from 4-fluoroaniline, followed by dehydration of the formamide using reagents such as phosphorus oxychloride (POCl3), phosgene (COCl2), or triphosgene in the presence of a base like triethylamine. This reaction is typically carried out in dichloromethane or other aprotic solvents at low temperatures to control the exothermic nature of the reaction and minimize side product formation.

Alternative Approaches

Other potential synthesis routes might include direct conversion of 4-fluoroaniline to the isocyanide using carbon sources and dehydrating agents, halogen exchange reactions starting from other halogenated isocyanobenzenes, or metal-catalyzed cross-coupling reactions with appropriate precursors. Each of these approaches offers distinct advantages in terms of yield, selectivity, and experimental simplicity, depending on the specific requirements of the synthesis.

Reaction Scheme

The general reaction scheme for the synthesis of 1-Fluoro-4-isocyanobenzene from 4-fluoroaniline can be represented as follows:

  • 4-Fluoroaniline + Formic acid → N-(4-fluorophenyl)formamide

  • N-(4-fluorophenyl)formamide + POCl3/Et3N → 1-Fluoro-4-isocyanobenzene + HCl + Et3N·POCl2

The first step typically proceeds under acidic conditions or with the use of formylating agents such as formic acid, acetic formic anhydride, or formyl acetate. The second step involves careful temperature control, as the dehydration reaction can be highly exothermic. The use of a base such as triethylamine serves to neutralize the acid formed during the reaction and to assist in the dehydration process.

Applications and Research Findings

Synthetic Applications

1-Fluoro-4-isocyanobenzene serves as a valuable building block in organic synthesis due to the unique reactivity of the isocyanide functional group. Key applications include multicomponent reactions, transition metal chemistry, and heterocycle synthesis.

Multicomponent Reactions

Isocyanides are essential components in important multicomponent reactions (MCRs) such as the Ugi reaction (a four-component reaction involving an isocyanide, an amine, an aldehyde/ketone, and a carboxylic acid to form α-acylamino amides) and the Passerini reaction (a three-component reaction between an isocyanide, an aldehyde/ketone, and a carboxylic acid to form α-acyloxy carboxamides). These reactions are particularly valuable in medicinal chemistry for rapidly generating diverse libraries of compounds with potential biological activity. The fluorine substituent in 1-Fluoro-4-isocyanobenzene can introduce beneficial properties to the resulting compounds, such as enhanced metabolic stability or altered lipophilicity.

Transition Metal Chemistry

Isocyanides can coordinate to transition metals, forming stable complexes. 1-Fluoro-4-isocyanobenzene can be used in the preparation of metal-isocyanide complexes for catalysis, development of metal-based materials with unique properties, and synthesis of organometallic compounds. The σ-donor and π-acceptor properties of isocyanides make them versatile ligands in coordination chemistry, and the presence of the fluorine atom can further modulate these electronic properties.

Heterocycle Synthesis

The compound can participate in various cyclization reactions to form nitrogen-containing heterocycles, which are important structural motifs in many bioactive compounds. The isocyanide group can serve as a versatile functional handle for constructing complex heterocyclic structures through various reaction pathways, including radical cyclizations, cycloadditions, and metal-catalyzed transformations.

Comparative Analysis with Similar Compounds

Comparison with 2-chloro-1-fluoro-4-isocyanobenzene

2-Chloro-1-fluoro-4-isocyanobenzene (CAS No.: 602261-99-4) is a closely related compound with an additional chlorine atom at the ortho position relative to the fluorine atom. This structural difference leads to several distinctions as outlined in Table 2:

Property1-Fluoro-4-isocyanobenzene2-Chloro-1-fluoro-4-isocyanobenzene
Molecular FormulaC7H4FNC7H3ClFN
Molecular Weight121.11 g/mol155.55 g/mol
StructurePara-substituted with F and -NCContains F, Cl, and -NC in a specific arrangement
Electronic PropertiesSingle electron-withdrawing group (F)Two electron-withdrawing groups (F and Cl)
Steric PropertiesLess sterically hinderedMore sterically hindered due to ortho substitution
ReactivityStandard isocyanide reactivityModified reactivity due to ortho-chloro substitution

Table 2: Comparison between 1-Fluoro-4-isocyanobenzene and 2-Chloro-1-fluoro-4-isocyanobenzene

Comparison with Other Isocyanobenzene Derivatives

Different substitution patterns on the benzene ring can significantly affect the properties and reactivity of isocyanobenzene derivatives, as shown in Table 3:

CompoundKey Differences from 1-Fluoro-4-isocyanobenzene
Phenyl isocyanideLacks the fluorine substituent, leading to different electronic properties
2-Fluoro-4-isocyanobenzeneDifferent position of fluorine (ortho vs. para to isocyanide)
4-Methoxy-isocyanobenzeneContains an electron-donating group instead of electron-withdrawing F
4-Nitro-isocyanobenzeneContains a stronger electron-withdrawing group than F

Table 3: Structural and property differences between 1-Fluoro-4-isocyanobenzene and related compounds

The differences in electronic and steric properties among these compounds can lead to variations in reaction rates and selectivity, coordination strength to metals, stability under different conditions, and solubility in various solvents. These variations make each compound uniquely suited for specific applications in organic synthesis and materials science.

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